molecular formula C21H23NO3S B6429282 methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate CAS No. 1705932-35-9

methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate

Cat. No. B6429282
CAS RN: 1705932-35-9
M. Wt: 369.5 g/mol
InChI Key: ILSKWACKYHQPSK-UHFFFAOYSA-N
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Description

Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate, also known as 2-methyl-7-phenyl-1,4-thiazepane-4-carbonylbenzoic acid methyl ester, is an organic compound with the molecular formula C17H16O3S. It is a colorless solid that is soluble in organic solvents. This compound has been studied for its potential applications in the fields of medicine, pharmacology, and chemistry.

Scientific Research Applications

Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate has been studied for its potential applications in medicine, pharmacology, and chemistry. In medicine, this compound has been studied as a potential anti-inflammatory agent. In pharmacology, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase. In chemistry, it has been studied as a potential building block for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is not yet fully understood. However, studies have shown that this compound is able to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This interaction results in the inhibition of acetylcholinesterase activity, which leads to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate have not been extensively studied. However, studies have shown that this compound is able to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This interaction results in the inhibition of acetylcholinesterase activity, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to a variety of physiological effects, including increased alertness, improved memory and learning, and increased muscle strength.

Advantages and Limitations for Lab Experiments

Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate has several advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is that it is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. One of the major limitations of this compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for the research and development of methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to develop more effective and efficient synthesis methods. Finally, further research could be conducted to explore the potential applications of this compound in medicine, pharmacology, and chemistry.

Synthesis Methods

Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate can be synthesized using a three-step reaction. The first step involves the reaction of 4-methylbenzoic acid and 2-methylthiophene to form methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate. This reaction is carried out in the presence of an alkali catalyst. The second step involves the reaction of the resulting product with a strong acid to form the methyl ester. The third step involves the reaction of the methyl ester with a strong base to form the desired compound.

properties

IUPAC Name

methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-15-7-3-4-8-16(15)19-11-12-22(13-14-26-19)20(23)17-9-5-6-10-18(17)21(24)25-2/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSKWACKYHQPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate

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